molecular formula C10H15N3 B11913298 (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine

(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine

Cat. No.: B11913298
M. Wt: 177.25 g/mol
InChI Key: XTOGFJKCUZAXJX-UHFFFAOYSA-N
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Description

(6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine: is a heterocyclic compound that features a naphthyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine derivatives with aldehydes or ketones, followed by reduction and methylation steps .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is explored for its potential as a kinase inhibitor. It may have applications in the treatment of cancer and other diseases involving dysregulated kinase activity .

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions. It is also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

  • (1-Methylpiperidin-4-yl)methanamine
  • (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Comparison: Compared to similar compounds, (6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)methanamine is unique due to its naphthyridine core structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor sets it apart from other related compounds .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)methanamine

InChI

InChI=1S/C10H15N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,5,7,11H2,1H3

InChI Key

XTOGFJKCUZAXJX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=N2)CN

Origin of Product

United States

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